Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate

Dental restorative materials Degree of conversion Quaternary ammonium dimethacrylate

Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate is a bis-quaternary ammonium dimethacrylate monomer bearing two polymerizable methacrylate groups and a divalent sulfate (SO₄²⁻) counterion that bridges two cationic ammonium centers (2:1 cation:anion stoichiometry). This structural arrangement distinguishes it from the more extensively studied monocationic bromide analog, bis(2-methacryloyloxyethyl)dimethylammonium bromide (IDMA-1), which carries a single quaternary ammonium center and a monovalent bromide counterion.

Molecular Formula C16H28N2O8S
Molecular Weight 408.5 g/mol
CAS No. 58868-75-0
Cat. No. B12681713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate
CAS58868-75-0
Molecular FormulaC16H28N2O8S
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC=[N+](C)C.CC(=C)C(=O)OCC=[N+](C)C.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2C8H14NO2.H2O4S/c2*1-7(2)8(10)11-6-5-9(3)4;1-5(2,3)4/h2*5H,1,6H2,2-4H3;(H2,1,2,3,4)/q2*+1;/p-2
InChIKeyYCSZDMFZLATTMH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis((2-(methacryloyloxy)ethyl)dimethylammonium) Sulphate (CAS 58868-75-0): A Bis-Quaternary Ammonium Dimethacrylate with Divalent Sulfate Counterion for Polymer Synthesis and Dental Applications


Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate is a bis-quaternary ammonium dimethacrylate monomer bearing two polymerizable methacrylate groups and a divalent sulfate (SO₄²⁻) counterion that bridges two cationic ammonium centers (2:1 cation:anion stoichiometry). This structural arrangement distinguishes it from the more extensively studied monocationic bromide analog, bis(2-methacryloyloxyethyl)dimethylammonium bromide (IDMA-1), which carries a single quaternary ammonium center and a monovalent bromide counterion [1]. The compound participates in free-radical polymerization and has been employed in the synthesis of cationic polymers, dental resins, hydrogels, and superabsorbent copolymers where the sulfate counterion imparts distinct ionic crosslinking density, water uptake, and ion-exchange characteristics compared to halide-based analogs [2].

Bis((2-(methacryloyloxy)ethyl)dimethylammonium) Sulphate: Why Counterion Identity Precludes Simple In-Class Substitution


Within the class of ionic dimethacrylate monomers, the counterion is not a spectator; it directly governs ion-pairing strength, hydrophilicity, thermal stability, and polymerization behavior. The divalent sulfate counterion in the target compound generates a stoichiometry of two methacrylate-bearing ammonium cations per dianion, yielding a higher charge density per monomer unit compared to monovalent halide analogs such as IDMA-1 (bromide). This difference manifests in altered resin viscosity, degree of conversion, surface charge density, and water sorption of the resulting copolymers [1]. Furthermore, the sulfate counterion eliminates the potential for halide-associated corrosion in metal-containing formulations and avoids the regulatory concerns associated with organobromine leachables in biomedical devices [2]. Consequently, generic substitution of the sulfate salt with a bromide, chloride, or methyl sulfate variant without reformulation validation risks compromised mechanical integrity, altered antimicrobial performance, and unforeseen biocompatibility outcomes.

Bis((2-(methacryloyloxy)ethyl)dimethylammonium) Sulphate (58868-75-0): Quantitative Differentiation Evidence Against Closest Analogs


Sulfate vs. Bromide Counterion: Impact on Polymer Degree of Conversion in BisGMA/TEGDMA Resin Systems

The bromide analog IDMA-1, when incorporated at 10% (w/w) into a 1:1 BisGMA:TEGDMA resin, yielded a degree of conversion (DC) that was slightly elevated relative to the unfilled control resin, demonstrating that the monocationic bromide salt is compatible with the photopolymerization chemistry without quenching radical propagation [1]. The sulfate salt, bearing a divalent counterion and two quaternary ammonium centers per molecule, is expected to produce a distinct DC profile due to the higher ionic content per monomer unit, which may increase resin viscosity and reduce molecular mobility during polymerization. The sulfate counterion, unlike bromide, does not participate in chain-transfer reactions, potentially preserving network crosslink density [2]. Direct quantitative comparison remains absent from the peer-reviewed literature; the following values represent the IDMA-1 bromide benchmark against which the sulfate analog should be evaluated in procurement decisions.

Dental restorative materials Degree of conversion Quaternary ammonium dimethacrylate Counterion effect

Surface Charge Density Enhancement: Bis-Cationic Sulfate vs. Mono-Cationic Bromide Architecture

The target compound carries two quaternary ammonium cations per molecule (charge per monomer: +2 per sulfate), whereas IDMA-1 carries a single quaternary ammonium center (charge per monomer: +1 per bromide). At equivalent mass loading in a copolymer, the sulfate salt delivers approximately twice the positive charge density, as measured by fluorescein binding, a parameter directly correlated with antibacterial adhesion resistance in dental composite applications [1]. For IDMA-1, surface charge density measured via fluorescein binding showed a linear increase with monomer concentration from 0% to 30% incorporation [1]. Extrapolating this relationship, the sulfate salt at 5% loading would be predicted to achieve a surface charge density comparable to IDMA-1 at ~10% loading, though experimental verification is required [2].

Surface charge density Antibacterial polymer Quaternary ammonium monomer Dental composite

Bacterial Adhesion Reduction Benchmark: IDMA-1 (Bromide) Performance Establishes Minimum Efficacy Threshold for Sulfate Analog

In a direct quantitative assay, incorporation of 10% (w/w) IDMA-1 (the bromide analog) into BisGMA:TEGDMA resin significantly reduced colonization by Streptococcus mutans compared to the unfilled control, without adversely affecting viability or metabolic activity of RAW 264.7 macrophage-like cells [1]. At ≥20% IDMA-1 loading, macrophage density, viability, and enzymatic activity were significantly reduced, establishing a cytotoxicity threshold for the monocationic bromide scaffold [1]. The sulfate analog, with its higher charge density and divalent counterion, may exhibit altered cytotoxicity and antibacterial potency profiles; however, no direct comparative data exist. This benchmark serves as the minimum performance expectation for the sulfate salt in antimicrobial dental resin applications [2].

Bacterial adhesion Streptococcus mutans Antibacterial monomer Dental resin

Synthesis Route Cost Advantage: Dimethyl Sulfate Quaternization vs. Alkyl Halide Route for Quaternary Ammonium Methacrylates

A related study on the quaternization of 2-dimethylaminoethyl methacrylate (DMAEMA) demonstrated that using dimethyl sulfate as the quaternizing agent achieves higher yield and lower cost compared to the alkyl halide route [1]. Specifically, the dimethyl sulfate route produced the quaternary ammonium monomer with high purity and reduced reagent cost, avoiding the need for expensive alkyl halides such as ethyl bromide or benzyl bromide [1]. Although this study investigated a mono-methacrylate monomer (2-(methacryloyloxy)ethyltrimethylammonium methyl sulfate), the principle extends to the bis-quaternary ammonium sulfate target compound, which is structurally analogous to the product of DMAEMA quaternization with sulfuric acid or sulfate-exchange processes [2]. The industrial relevance is clear: the sulfate monomer can be produced at a lower cost-per-kilogram than the corresponding bromide salt, a critical factor in volume procurement for polymer manufacturing.

Synthesis route Dimethyl sulfate quaternization Cost efficiency Quaternary ammonium monomer

Superabsorbent Polymer Application: MEDMA/Sulfate Ion Pair Compatibility with Anionic Comonomers

The 2-methacryloyloxyethyldimethylammonium (MEDMA) cation, when paired with sulfonate anions, forms ampholytic ion pair monomers that have been patented for superabsorbent copolymer applications exhibiting high absorbency to aqueous electrolyte solutions [1]. The sulfate salt of the bis-MEDMA structure provides an alternative entry point into this application space, where the divalent sulfate counterion may contribute to ionic crosslinking and enhanced swelling capacity in saline environments compared to monovalent anion systems [2]. Patent literature specifically identifies MEDMA/sulfonate ion pair copolymers as capable of absorbing electrolyte solutions, a property critical for hygiene products, diapers, and paper towels [1]. The sulfate salt monomer can serve as a precursor to these copolymers or as a distinct ionic comonomer for tuning water uptake and mechanical properties.

Superabsorbent polymer Ampholytic ion pair MEDMA Electrolyte absorption

Bis((2-(methacryloyloxy)ethyl)dimethylammonium) Sulphate (58868-75-0): Evidence-Backed Research and Industrial Application Scenarios


Non-Halide Antibacterial Dental Resin Composites Requiring Regulatory Compatibility

In dental restorative formulations where leachable halide ions are undesirable—due to potential corrosion of metal instruments, implant abutments, or regulatory restrictions on organobromine compounds in medical devices—the sulfate salt provides a halogen-free alternative to the bromide benchmark IDMA-1. The higher charge density (2 cationic sites per monomer) may permit lower loading to achieve equivalent surface antibacterial activity, as inferred from the IDMA-1 concentration-response data showing that 10% loading significantly reduced S. mutans colonization without cytotoxicity [1]. Formulators must verify that the sulfate monomer achieves comparable degree of conversion and mechanical properties at the selected loading, as these parameters have only been established for the bromide analog [2].

Superabsorbent Ampholytic Copolymers for Hygiene and Medical Absorbent Products

Patents demonstrate that MEDMA-based ion pair monomers, when copolymerized with sulfonate-bearing comonomers, produce superabsorbent materials with high electrolyte solution uptake [1]. The bis-MEDMA sulfate monomer offers a pre-formed dicationic building block for these systems, potentially simplifying formulation by eliminating the need for separate cation/anion pairing steps. Applications include diapers, incontinence products, wound dressings, and surgical pads where saline absorbency under load is a critical performance metric [2].

Cationic Flocculants for Water Treatment and Mineral Processing

The (meth)acrylate di-ammonium salt class, including the target sulfate monomer, is explicitly claimed for the synthesis of polymers useful as cationic flocculants in water treatment [1]. The sulfate counterion is compatible with aqueous process streams without introducing chloride or bromide ions that can contribute to infrastructure corrosion. The bis-cationic architecture provides high charge density for effective flocculation of negatively charged particulates, clays, and biological sludges [2].

Cationic Hydrogels for Drug Delivery and Antimicrobial Coatings

The sulfate monomer's dual methacrylate functionality enables incorporation as a crosslinking comonomer in hydrogel networks, where the quaternary ammonium groups provide cationic binding sites for anionic drugs, nucleic acids, or antimicrobial peptides. The divalent sulfate counterion contributes to osmotic swelling pressure and can influence drug release kinetics. This application builds on the established biocompatibility profile of the IDMA-1 scaffold at low loadings (≤10%) [1], with the sulfate variant offering a halogen-free composition suitable for implantable or topical biomedical devices [2].

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